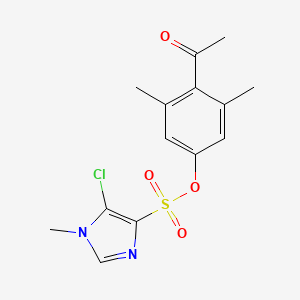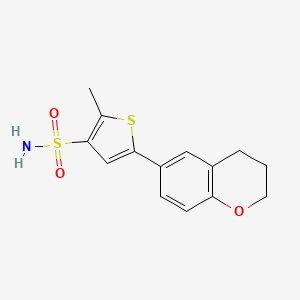![molecular formula C21H33NO3 B7437144 N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Applications De Recherche Scientifique
Compound X has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary applications of compound X is in the field of drug discovery. The compound has shown promising results in various preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, studies have shown that the compound interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases.
Biochemical and Physiological Effects:
Studies have shown that compound X has various biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects in various preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using compound X in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in preclinical studies as a potential treatment for various diseases. However, one of the limitations of using compound X in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on compound X. One potential direction is to investigate the compound's potential as a treatment for various types of cancer, including breast cancer and lung cancer. Another potential direction is to investigate the compound's potential as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and to develop more effective methods for administering the compound in vivo.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders. However, further research is needed to fully understand the compound's mechanism of action and to develop more effective methods for administering the compound in vivo.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the reaction of 1,9-dioxaspiro[5.5]undecane with 4-(2-phenylethoxy)butylamine in the presence of a catalyst. The resulting product is then purified through a series of purification steps to obtain pure compound X.
Propriétés
IUPAC Name |
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-6-19(7-3-1)8-14-23-13-5-4-12-22-20-9-15-25-21(18-20)10-16-24-17-11-21/h1-3,6-7,20,22H,4-5,8-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQJUBDUKPTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCOCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)


![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)